molecular formula C10H9BrN2 B1268521 2-Bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 65242-28-6

2-Bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No. B1268521
CAS RN: 65242-28-6
M. Wt: 237.1 g/mol
InChI Key: XMQNLGKWZDZTSR-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of 2-Bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogs involves various strategies, including multicomponent reactions, green chemistry approaches, and catalytic systems. For instance, a series of analogs were synthesized using arylidenemalononitrile and 3-amino-2-cyclohexen-1-one in propanol without an added catalyst, showcasing a method that leverages the reactivity of starting materials under reflux conditions (Gholap et al., 2007). Another approach utilized bleaching earth clay as a recyclable catalyst in PEG-400, demonstrating an efficient, green synthesis method (Mogle et al., 2015).

Molecular Structure Analysis The molecular structure of related compounds, such as 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles, reveals intricate bonding patterns and functional group arrangements essential for biological activity and chemical reactivity. These structures have been elucidated using X-ray crystallography, which confirms the configuration and orientation of the molecular framework (Kobayashi et al., 2015).

Chemical Reactions and Properties The chemical reactivity of 2-Bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives includes their participation in various organic transformations. For example, reactions with dimethylformamide dimethyl acetal (DMF-DMA), carbon disulfide, and isothiocyanate highlight the versatility of these compounds in synthesizing a wide array of heterocyclic compounds with potential biological activities (Elkholy & Morsy, 2006).

Scientific Research Applications

Synthesis of Tetrahydropyrimidoquinoline Derivatives

A key application of 2-Bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile is in the synthesis of 5,6,7,8-tetrahydropyrimidoquinoline derivatives. Elkholy and Morsy (2006) explored this application, demonstrating the compound's reactivity towards various reagents, including dimethylformamide dimethyl acetal and carbon disulfide. Additionally, they reported the antimicrobial activity of some derived compounds (Elkholy & Morsy, 2006).

Antifungal Properties

Gholap et al. (2007) synthesized a series of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile analogues, starting from arylidenemalononitrile. These compounds were evaluated for their antifungal properties, highlighting another significant application of 2-Bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile in medical research (Gholap et al., 2007).

Development of Chemosensors

In the field of chemical sensing, Shally et al. (2020) developed chemosensors using 1,2,3,4-tetrahydroquinoline derivatives for the selective identification of Pd2+ ions. This indicates the potential use of 2-Bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile in the development of selective and sensitive chemical sensors (Shally et al., 2020).

Green Synthesis Methods

Mogle et al. (2015) reported a green, efficient, and simple method for the synthesis of 5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives. This approach, involving one-pot three-component condensation, underscores the compound's role in promoting environmentally friendly chemical synthesis methods (Mogle et al., 2015).

Optoelectronic Applications

Irfan et al. (2020) explored the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, suggesting that compounds like 2-Bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile could have applications in the development of multifunctional materials for electronic devices (Irfan et al., 2020).

Future Directions

The future directions for 2-Bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile could involve further exploration of its biological and pharmaceutical activities, given that compounds containing the tetrahydroquinoline scaffold display a wide range of such activities . Additionally, the development of new, environmentally benign synthetic routes could be a focus, as this aligns with the principles of green chemistry .

properties

IUPAC Name

2-bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQNLGKWZDZTSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=C(C=C2C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347019
Record name 3-Quinolinecarbonitrile, 2-bromo-5,6,7,8-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile

CAS RN

65242-28-6
Record name 2-Bromo-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65242-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Quinolinecarbonitrile, 2-bromo-5,6,7,8-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Kurihara, H Mishima - Journal of Heterocyclic Chemistry, 1977 - Wiley Online Library
The 5‐ and/or 6‐alkyl substituted derivatives of 2‐aminopyridine‐3‐carbonitrile were synthesized via dienamine intermediates (3) produced by the addition‐elimination reaction of …
Number of citations: 35 onlinelibrary.wiley.com

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